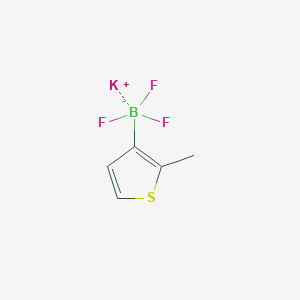
Potassium trifluoro(2-methylthiophen-3-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is a chemical compound with the molecular formula C7H7BF3KS It is a boron-containing compound that features a trifluoroborate group attached to a 2-methylthiophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3) under anhydrous conditions. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophenyl ring may undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a palladium catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the thiophenyl ring with another aromatic ring.
Applications De Recherche Scientifique
Potassium trifluoro(2-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which potassium trifluoro(2-methylthiophen-3-yl)boranuide exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the trifluoroborate group to the palladium catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar trifluoroborate group but features a different heterocyclic ring structure.
Potassium 2-methylthiophenyltrifluoroborate: This compound is closely related, with a similar thiophenyl ring and trifluoroborate group.
Uniqueness
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is unique due to the specific positioning of the methyl and trifluoroborate groups on the thiophenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C5H5BF3KS |
|---|---|
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-5(2-3-10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
ZYWOUSSAPNOOLM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(SC=C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
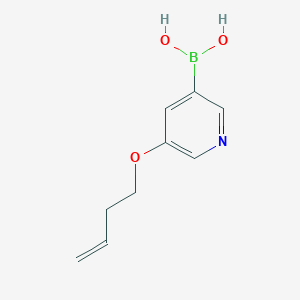
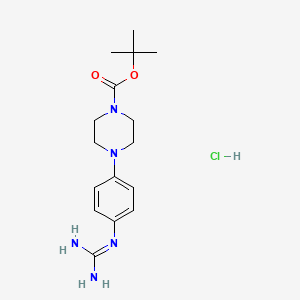
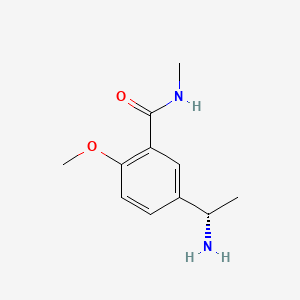
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
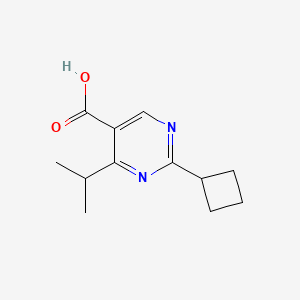
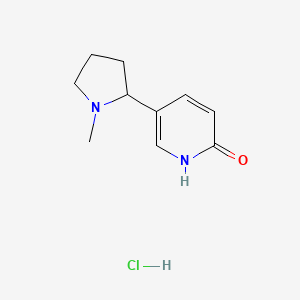
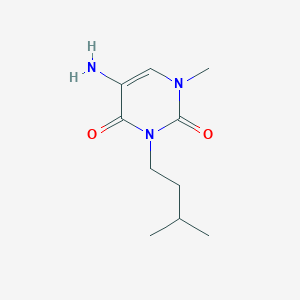
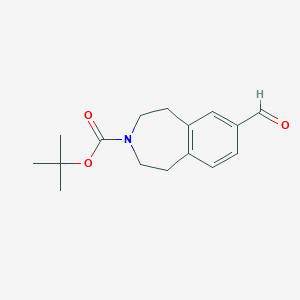
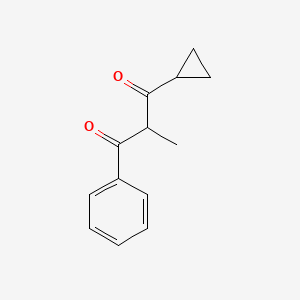

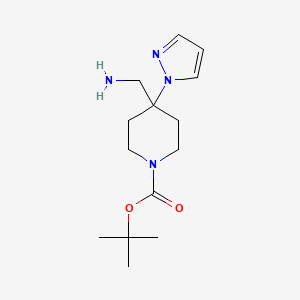
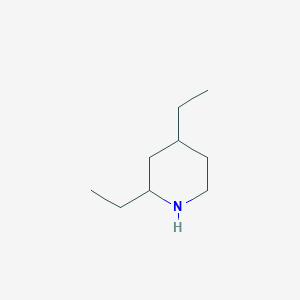
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
